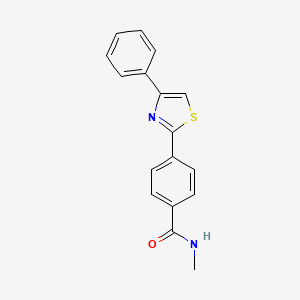
(2S)-2-(3-Nitrophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(3-Nitrophenyl)propan-1-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a propan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-Nitrophenyl)propan-1-amine typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Friedel-Crafts Alkylation: Nitrobenzene undergoes Friedel-Crafts alkylation with propan-1-amine to form the desired product.
Resolution of Racemic Mixture: The racemic mixture is resolved to obtain the (2S)-enantiomer using chiral resolution techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and alkylation processes, followed by efficient resolution methods to ensure high yield and purity of the (2S)-enantiomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-(3-Nitrophenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mécanisme D'action
The mechanism of action of (2S)-2-(3-Nitrophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to active sites, while the amine group facilitates interactions with other biomolecules. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
(2R)-2-(3-Nitrophenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
(2S)-2-(4-Nitrophenyl)propan-1-amine: A similar compound with the nitro group at the para position.
(2S)-2-(3-Nitrophenyl)butan-1-amine: A homologous compound with an additional carbon in the alkyl chain.
Uniqueness: (2S)-2-(3-Nitrophenyl)propan-1-amine is unique due to its specific stereochemistry and the position of the nitro group, which significantly influences its chemical reactivity and biological activity. The (2S)-enantiomer is often preferred in pharmaceutical applications due to its enhanced efficacy and reduced side effects compared to the (2R)-enantiomer.
Propriétés
IUPAC Name |
(2S)-2-(3-nitrophenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(6-10)8-3-2-4-9(5-8)11(12)13/h2-5,7H,6,10H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHKVMHBSSKKHR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[4-({[(2-bromophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2704017.png)

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)

![6-(4-chlorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2704022.png)
![3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2704023.png)

![3-(Adamantan-1-yl)-1-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea](/img/structure/B2704028.png)


![3-(4-methoxyphenyl)-2-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B2704035.png)
![2-chloro-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2704036.png)
![N-[cyano(2-methylphenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2704037.png)
